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Introduction

Risdiplam (brand name Evrysdi®) is an orally administered small molecule designed to modify
the splicing of the Survival of Motor Neuron 2 (SMN2) pre-mRNA.[1][2] It is approved for the
treatment of Spinal Muscular Atrophy (SMA), a debilitating neuromuscular disorder caused by
insufficient levels of the Survival Motor Neuron (SMN) protein.[2] Risdiplam facilitates the
inclusion of exon 7 into the SMN2 mRNA transcript, leading to the production of a full-length,
functional SMN protein.[2] While highly selective for SMNZ2, it is crucial to understand the
broader transcriptomic effects of Risdiplam to fully characterize its mechanism of action and
potential off-target effects. RNA Sequencing (RNA-Seq) is a powerful technology for this
purpose, providing a comprehensive view of both changes in gene expression and alternative
splicing events across the transcriptome.[3][4]

These application notes provide an overview of the experimental and bioinformatic
considerations for analyzing the transcriptomic consequences of Risdiplam treatment in a
relevant cell model.

Key Applications of RNA-Seq in Risdiplam Research
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e On-Target Efficacy Assessment: Quantify the extent of SMN2 exon 7 inclusion and the
resulting increase in full-length SMN2 mRNA levels.

o Off-Target Splicing Analysis: Identify unintended changes in the splicing patterns of other
genes, which could have implications for long-term safety.[3]

 Differential Gene Expression Profiling: Determine which genes are up- or down-regulated
following Risdiplam treatment to understand the downstream cellular pathways affected by
the restoration of SMN protein.

o Dose-Response and Time-Course Studies: Evaluate how the transcriptome changes with
varying concentrations of Risdiplam and over different treatment durations.[4]

o Comparative Transcriptomics: Compare the transcriptomic signature of Risdiplam to other
SMA therapies or similar splicing modifier compounds.[3]

Experimental Desigh Considerations

o Cell Model: Type | SMA patient fibroblasts (e.g., GM03813) are a relevant and commonly
used cell model as they only carry the SMN2 gene and exhibit the splicing defect that
Risdiplam targets.[3]

» Risdiplam Concentrations: A range of concentrations should be tested to assess dose-
dependent effects. This can include a low concentration (e.g., 50 nM), an intermediate
concentration (e.g., 250 nM), and a high concentration (e.g., 1 uM) to capture both
therapeutic and potential toxicological effects.[4]

o Treatment Duration: A 24-hour treatment period is often sufficient to observe significant
changes in the transcriptome.[3]

o Controls: A vehicle control (e.g., DMSO) is essential to distinguish the effects of the drug
from the effects of the solvent.

» Replicates: A minimum of three biological replicates per condition is recommended to ensure
statistical power.

Expected Outcomes
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Treatment of SMA patient fibroblasts with Risdiplam is expected to show a dose-dependent
increase in SMN2 exon 7 inclusion. At higher concentrations, Risdiplam may also induce
widespread changes in the transcriptome, affecting the expression and splicing of genes
involved in various cellular processes such as DNA replication, cell cycle, and RNA
metabolism.[3][4] RNA-Seq analysis provides the data to quantify these changes and
understand their biological significance.

Detailed Experimental and Bioinformatic Protocols
Part 1: Cell Culture and Risdiplam Treatment

This protocol is based on methodologies described for treating Type | SMA patient fibroblasts.

[3]

Materials:

e GMO03813 Type | SMA patient fibroblasts

e Dulbecco's Modified Eagle Medium (DMEM)
o Fetal Bovine Serum (FBS)
 Penicillin-Streptomycin

e Risdiplam

o Dimethyl sulfoxide (DMSO)

o 6-well tissue culture plates

Protocol:

e Culture GM03813 fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-
Streptomycin at 37°C and 5% CO2.

o Seed the cells in 6-well plates and allow them to adhere and reach approximately 80%
confluency.

e Prepare stock solutions of Risdiplam in DMSO.
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o Treat the cells with the desired concentrations of Risdiplam (e.g., 50 nM, 250 nM, 1 uM) or
with DMSO as a vehicle control. Ensure the final concentration of DMSO is consistent across
all wells and does not exceed 0.1%.

e |ncubate the treated cells for 24 hours at 37°C and 5% CO2.

 After incubation, proceed immediately to RNA extraction.

Part 2: Total RNA Extraction

This protocol describes a standard procedure for isolating high-quality total RNA from cultured
fibroblasts.

Materials:

TRIzol reagent or a similar lysis buffer

e Chloroform

 |sopropanol

» 75% Ethanol (in RNase-free water)

o RNase-free water

» RNase-free tubes and pipette tips

Protocol:

Aspirate the culture medium from the wells.

Add 1 mL of TRIzol reagent directly to each well of the 6-well plate and lyse the cells by
pipetting up and down several times.

Transfer the lysate to a 1.5 mL microcentrifuge tube.

Incubate the lysate at room temperature for 5 minutes.
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e Add 0.2 mL of chloroform per 1 mL of TRIzol. Cap the tubes securely and shake vigorously
for 15 seconds.

e Incubate at room temperature for 3 minutes.
¢ Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.
o Carefully transfer the upper aqueous phase containing the RNA to a new tube.

o Precipitate the RNA by adding 0.5 mL of isopropanol. Mix gently by inverting the tube and
incubate at room temperature for 10 minutes.

e Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the
bottom of the tube.

o Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
e Centrifuge at 7,500 x g for 5 minutes at 4°C.

o Carefully discard the ethanol wash. Briefly air-dry the pellet for 5-10 minutes. Do not over-
dry.

e Resuspend the RNA pellet in an appropriate volume of RNase-free water.

o Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a
bioanalyzer (e.g., Agilent Bioanalyzer). Aim for a RIN score > 8.

Part 3: RNA-Seq Library Preparation

This protocol is based on the NEBNext® Ultra™ Il Directional RNA Library Prep Kit for
lllumina®.[1][5][6][7][8]

Materials:
o NEBNext Ultra Il Directional RNA Library Prep Kit for lllumina
o NEBNext Poly(A) mRNA Magnetic Isolation Module

e Agencourt AMPure XP beads (or similar)
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e Magnetic rack
e Thermocycler
Protocol:
 MRNA Isolation:
o Start with 10 ng - 1 pg of total RNA.

o Isolate mMRNA using the NEBNext Poly(A) mRNA Magnetic Isolation Module according to
the manufacturer's protocol. This involves binding the poly(A)+ RNA to oligo(dT) magnetic
beads, washing, and eluting the purified mRNA.

* RNA Fragmentation and Priming:

o Fragment the eluted mRNA by incubating at high temperature in the presence of a
fragmentation buffer.

o Prime the fragmented RNA with random hexamers.
o First-Strand cDNA Synthesis:

o Synthesize the first strand of cDNA using reverse transcriptase and dNTPs. This reaction
is performed in the presence of Actinomycin D to improve strand specificity.

e Second-Strand cDNA Synthesis:

o Synthesize the second strand of cDNA using DNA polymerase | and RNase H. dUTP is
incorporated instead of dTTP to mark the second strand.

e End Repair and dA-Tailing:
o Perform end repair to create blunt-ended cDNA fragments.

o Add a single 'A' nucleotide to the 3' ends of the blunt fragments to prepare them for
adapter ligation.
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Adapter Ligation:

o Ligate lllumina sequencing adapters to the dA-tailed cDNA fragments.

Uracil-Specific Excision:

o Treat the adapter-ligated DNA with USER™ (Uracil-Specific Excision Reagent) enzyme to
digest the second strand of cDNA, preserving the directionality of the library.

PCR Enrichment:

o Amplify the library using PCR to add index sequences and generate a sufficient quantity of
library for sequencing. The number of PCR cycles should be optimized based on the input
amount.

Library Purification and Quality Control:

o Purify the final library using AMPure XP beads to remove unincorporated primers and
adapters.

o Assess the quality and concentration of the library using a bioanalyzer and a Qubit
fluorometer.

Part 4: High-Throughput Sequencing

Sequencing Parameters:
» Platform: lllumina sequencing platform (e.g., NovaSeq, HiSeq).

e Read Length: Paired-end 150 bp reads are recommended for comprehensive transcriptome
analysis, including alternative splicing.

e Sequencing Depth: Aim for a minimum of 30 million paired-end reads per sample.

Part 5: Bioinformatic Analysis

1. Quality Control of Raw Reads:

e Use atool like FastQC to assess the quality of the raw sequencing reads.

© 2025 BenchChem. All rights reserved. 7/15 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610492?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

2. Adapter Trimming and Quality Filtering:

e Use atool like Trim Galore! or Trimmomatic to remove adapter sequences and low-quality
bases from the reads.

3. Alignment to the Reference Genome:

 Align the trimmed reads to the human reference genome (e.g., GRCh38) using a splice-
aware aligner like STAR.[9]

Example STAR command:
4. Differential Gene Expression Analysis:
e Use a tool like featureCounts to generate a count matrix of reads per gene.
» Perform differential expression analysis using packages like DESeg2 or edgeR in R.
5. Differential Alternative Splicing Analysis:

o Use atool like rMATS-turbo to identify and quantify differential alternative splicing events
between conditions.[10][11][12][13][14]

Example rMATS-turbo command:

(Note: treatment_reps.txt and control_reps.txt are comma-separated lists of BAM file paths
for each replicate group.)

Part 6: Validation of RNA-Seq Results

» Validate the expression changes of key genes and alternative splicing events using
Quantitative Real-Time PCR (qRT-PCR).[3][15][16][17][18]

Data Presentation
Table 1: Summary of Differentially Expressed Genes
(DEGS) Following Risdiplam Treatment
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Down-
Treatment . Up-regulated
Concentration regulated Total DEGs
Group Genes
Genes
Risdiplam 50 nM (Low) 150 120 270
250 nM
Risdiplam ) 850 700 1550
(Intermediate)
Risdiplam 1 uM (High) 5500 5421 10921

Data are hypothetical and based on trends reported in the literature, such as the study by
Ottesen et al.[4]

Table 2: Top 5 Up-regulated and Down-regulated Genes
at 1 yM Risdiplam

© 2025 BenchChem. All rights reserved. 9/15 Tech Support


https://medicineinnovates.com/splicing-modulating-molecules-perturb-entire-transcriptome-implications-developing-next-generation-therapies-spinal-muscular-atrophy/
https://www.benchchem.com/product/b610492?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610492?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Gene Symbol Log2 Fold Change p-value Function

Up-regulated

Survival of Motor

SMN2 3.5 <0.001

Neuron 2
GENE_A 2.8 <0.001 Cell Cycle Regulation
GENE_B 2.5 <0.001 DNA Replication
GENE_C 2.3 <0.001 RNA Metabolism
GENE_D 2.1 <0.001 Apoptosis
Down-regulated

Neuronal
GENE_E -2.9 <0.001

Development
GENE_F -2.6 <0.001 Synaptic Transmission
GENE_G -2.4 <0.001 Cell Adhesion
GENE_H -2.2 <0.001 Signal Transduction

Cytoskeletal
GENE_I -2.0 <0.001

Organization

Data are hypothetical examples.

Table 3: Summary of Differential Alternative Splicing
Events at 1 pM Risdiplam
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Splicing Event Type Number of Significant Events
Skipped Exon (SE) 1200

Mutually Exclusive Exons (MXE) 350

Alternative 5' Splice Site (A5SS) 450

Alternative 3' Splice Site (A3SS) 500

Retained Intron (RI) 250

Data are hypothetical and based on trends reported in the literature.

Visualizations
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Caption: Risdiplam's mechanism of action on SMN2 pre-mRNA splicing.
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Caption: Experimental and bioinformatic workflow for RNA-Seq analysis.
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Caption: Key cellular pathways involving the SMN protein.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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